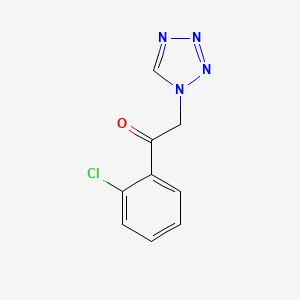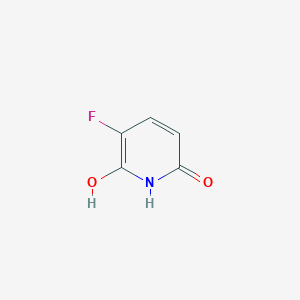
4-chloro-N,N-diethylquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N,N-diethylquinazolin-2-amine is a chemical compound with the molecular formula C12H14ClN3. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinazoline core structure substituted with a chlorine atom at the 4-position and diethylamine groups at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N,N-diethylquinazolin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloroaniline with diethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using solvents like ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions: The chlorine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The quinazoline core can participate in oxidation and reduction reactions, altering the electronic properties and reactivity of the compound.
Condensation Reactions: The diethylamine groups can engage in condensation reactions with aldehydes or ketones, forming imines or enamines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted quinazolines with various functional groups.
- Oxidized or reduced derivatives of the parent compound.
- Condensation products with imine or enamine functionalities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-chloro-N,N-diethylquinazolin-2-amine is primarily based on its ability to interact with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The chlorine atom and diethylamine groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
4-Chloroquinazoline: Lacks the diethylamine groups, resulting in different reactivity and biological activity.
N,N-Diethylquinazolin-2-amine: Lacks the chlorine atom, affecting its chemical properties and applications.
4-Bromo-N,N-diethylquinazolin-2-amine:
Uniqueness: 4-Chloro-N,N-diethylquinazolin-2-amine is unique due to the presence of both chlorine and diethylamine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing novel derivatives with enhanced activity.
Properties
Molecular Formula |
C12H14ClN3 |
|---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
4-chloro-N,N-diethylquinazolin-2-amine |
InChI |
InChI=1S/C12H14ClN3/c1-3-16(4-2)12-14-10-8-6-5-7-9(10)11(13)15-12/h5-8H,3-4H2,1-2H3 |
InChI Key |
XNRBRDBFLCTQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=CC=CC=C2C(=N1)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Benzo[d]oxazol-2-yl(methyl)amino)ethan-1-ol](/img/structure/B8666784.png)


![1-Bromo-3-[(methoxymethoxy)methyl]benzene](/img/structure/B8666811.png)

![Acetamide, N-[2-[4-(dimethylamino)phenyl]-1,1-dimethylethyl]-](/img/structure/B8666824.png)

![Urea, N-[4-[(6,7-dimethoxy-4-quinazolinyl)oxy]phenyl]-N'-(3-methoxyphenyl)-](/img/structure/B8666832.png)
